An In-Depth Technical Guide to the Structural Elucidation of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate
An In-Depth Technical Guide to the Structural Elucidation of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate
Abstract
The robust and unambiguous determination of a chemical structure is the bedrock of modern drug discovery and development. For novel molecular entities, especially highly three-dimensional fragments like 1,4-thiazepanes, confirming the precise atomic connectivity, stereochemistry, and salt form is a non-negotiable prerequisite for advancing a candidate.[1][2] This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 1,4-Thiazepane-1,1-dioxide trifluoroacetate. We will progress through a logical workflow, detailing not only the experimental protocols but also the scientific rationale behind each analytical choice. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical framework for definitive molecular characterization.
Introduction: The Analytical Challenge
The subject of our investigation is 1,4-Thiazepane-1,1-dioxide trifluoroacetate. This molecule consists of two components: a saturated seven-membered heterocyclic cation, 1,4-Thiazepane-1,1-dioxide, and a trifluoroacetate anion. The seven-membered thiazepane ring system offers a desirable three-dimensional character, which is increasingly sought after in fragment-based ligand discovery to improve binding specificity.[1][2] The sulfone moiety (1,1-dioxide) significantly alters the electronics and potential hydrogen bonding capabilities of the scaffold compared to its parent sulfide.
Our analytical objective is threefold:
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To confirm the atomic connectivity and molecular formula of the 1,4-Thiazepane-1,1-dioxide cation.
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To identify and confirm the presence of the trifluoroacetate counter-ion.
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To ensure the data, in its entirety, supports the assigned structure as an ionic salt pair.
To achieve this, we will employ a multi-technique approach, leveraging the strengths of mass spectrometry, infrared spectroscopy, and a suite of advanced nuclear magnetic resonance experiments.
The Integrated Analytical Workflow
A successful structure elucidation is not a linear process but an integrated puzzle. Each piece of data must corroborate the others. The workflow below illustrates the logical progression from initial molecular weight and functional group analysis to the detailed mapping of the atomic framework.
Figure 1: Integrated workflow for structure elucidation.
Phase 1: Foundational Analysis - Mass and Functionality
Mass Spectrometry (MS): Confirming the Cationic Mass
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Expertise & Experience: Our first objective is to confirm the mass of the cationic component. Electrospray Ionization (ESI) is the technique of choice for this salt, as it is a soft ionization method that can gently desolvate the ions and send them into the mass analyzer. We will operate in positive ion mode to specifically detect the positively charged 1,4-Thiazepane-1,1-dioxide species.
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Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
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Acquisition Parameters (Positive Ion Mode):
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Capillary Voltage: ~3.5 kV
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Source Temperature: ~120 °C
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Mass Range: m/z 50 - 500
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Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation for structural confirmation.
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Data Analysis: Look for the protonated molecular ion [M+H]⁺.
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Trustworthiness & Expected Results: The molecular formula for 1,4-Thiazepane-1,1-dioxide is C₅H₁₁NO₂S, with a monoisotopic mass of 149.0510.[3] Therefore, the primary ion we expect to observe is [C₅H₁₁NO₂S + H]⁺ at m/z 150.0583 . The high-resolution measurement should confirm this elemental composition. Tandem MS (MS/MS) on the m/z 150 peak would likely show a characteristic loss of SO₂ (64 Da), a known fragmentation pathway for some sulfonamides, providing further confidence in the structure.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
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Expertise & Experience: FTIR provides a rapid and definitive confirmation of key functional groups. For this molecule, we are particularly interested in identifying the sulfone (SO₂), the secondary amine (N-H), and the characteristic vibrations of the trifluoroacetate (TFA) counter-ion. The presence of strong, distinct bands for both the cation and anion in one spectrum is a strong indicator of a salt structure.
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Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
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Instrumentation: A standard benchtop FTIR spectrometer with a diamond or germanium ATR accessory.
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Acquisition Parameters:
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Spectral Range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹
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Scans: Average of 16-32 scans.
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Data Analysis: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
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Trustworthiness & Expected Results: The spectrum serves as a self-validating system by cross-referencing expected absorption frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Reference |
| Secondary Amine | N-H Stretch | ~3350 - 3250 (broad) | Indicates the protonated amine of the salt. |
| Sulfone (SO₂) | Asymmetric S=O Stretch | ~1350 - 1300 | Strong and characteristic absorption for sulfones.[6][7] |
| Sulfone (SO₂) | Symmetric S=O Stretch | ~1160 - 1120 | The second strong band confirming the sulfone group.[6][7] |
| Trifluoroacetate | C=O Stretch | ~1680 | Very strong band from the carboxylate of the TFA anion.[8][9] |
| Trifluoroacetate | C-F Stretch | ~1200 - 1100 (multiple, strong) | Strong, complex bands often overlapping with the symmetric S=O stretch.[10] |
Phase 2: High-Resolution Structure Mapping with NMR
NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous proof of atomic connectivity.[11]
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Scientist's Note on Sample Preparation: The sample should be dissolved in a suitable deuterated solvent (~5-10 mg in 0.6 mL). DMSO-d₆ is an excellent choice as it readily dissolves most salts and the exchangeable N-H protons are often visible. Its residual proton (δ ~2.50 ppm) and carbon (δ ~39.5 ppm) signals are well-documented.[12]
1D NMR Experiments: The Atomic Census
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¹H NMR: Provides a count of unique proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).
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Protocol: Standard ¹H acquisition on a 400-600 MHz spectrometer.
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Expected Data: We anticipate 4 distinct signals corresponding to the protons at C2/C7, C3/C5, and C6. Protons adjacent to the electron-withdrawing sulfone group and the protonated nitrogen will be shifted downfield.
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¹³C NMR: Provides a count of unique carbon environments.
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Protocol: Standard proton-decoupled ¹³C acquisition.
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Expected Data: We expect 3 signals for the thiazepane ring carbons (C2/C7, C3/C5, C6) due to molecular symmetry. For the TFA anion, two signals are expected: one for the carbonyl carbon and one for the trifluoromethyl carbon (which will appear as a quartet due to ¹JCF coupling).
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DEPT-135: Differentiates carbon types.
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Protocol: Standard DEPT-135 pulse sequence.
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Expected Data: All thiazepane ring carbons are CH₂ groups, so they will appear as negative signals. This is a crucial check.
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¹⁹F NMR: A simple and powerful experiment to confirm the counter-ion.
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Protocol: Standard ¹⁹F acquisition.
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Expected Data: A single, sharp peak corresponding to the three equivalent fluorine atoms of the trifluoroacetate anion. Its chemical shift will be around -75 ppm relative to CFCl₃.
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2D NMR Experiments: Connecting the Dots
While 1D NMR gives us the parts list, 2D NMR shows us how they are assembled.[13][14]
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COSY (Correlation Spectroscopy): Establishing the Proton Framework
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Expertise & Experience: The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This allows us to "walk" around the ring, connecting adjacent CH₂ groups.
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Protocol: Standard gradient-selected COSY (gCOSY) experiment.
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Data Interpretation: We expect to see cross-peaks connecting the protons on C2-H with C3-H, and C5-H with C6-H, and C6-H with C7-H. This confirms the uninterrupted methylene chains.
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Figure 2: Expected ³JHH scalar couplings (COSY correlations).
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HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
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Expertise & Experience: This is the definitive experiment for assigning which protons are attached to which carbons. It shows correlations between nuclei separated by a single bond.[15]
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Protocol: Standard phase-sensitive gradient-edited HSQC. An edited HSQC can also be used to confirm CH₂ groups (opposite phase to CH/CH₃).
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Data Interpretation: Each proton signal in the ¹H spectrum will show a cross-peak to the carbon signal it is directly attached to in the ¹³C spectrum. This allows for the unambiguous assignment of every CH₂ group in the molecule.
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HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Connector
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Expertise & Experience: HMBC is arguably the most powerful tool for piecing together the molecular skeleton. It detects correlations between protons and carbons over two and three bonds.[15] This is critical for connecting molecular fragments that have no direct proton-proton coupling, and for confirming the placement of heteroatoms.
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Protocol: Standard gradient-selected HMBC experiment.
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Data Interpretation: Key expected correlations that lock in the structure include:
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²JCH: Protons on C2 should show a correlation to C3.
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³JCH: Protons on C2 should show a correlation to the C7 across the nitrogen atom.
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³JCH: Protons on C3 should show a correlation to the C5 across the sulfur atom. These long-range correlations are irrefutable proof of the 1,4-heteroatom placement within the seven-membered ring.
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